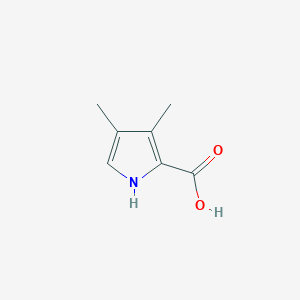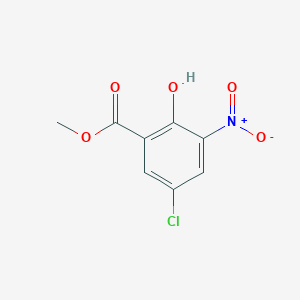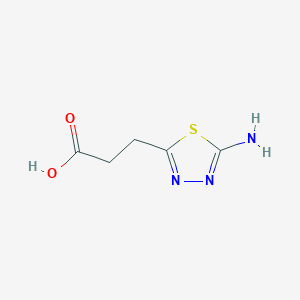
3,4-Dimethyl-1H-pyrrole-2-carboxylic acid
Vue d'ensemble
Description
“3,4-Dimethyl-1H-pyrrole-2-carboxylic acid” is an organic compound that is used as an intermediate in the synthesis of various substituted pyrrole products . It has a molecular weight of 139.15 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and two methyl groups attached to the 3rd and 4th carbon atoms of the ring. The 2nd carbon atom of the ring is attached to a carboxylic acid group .
Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not detailed in the retrieved sources .
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 139.15 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the retrieved sources .
Applications De Recherche Scientifique
Molecular Recognition and Hydrogen Bonding
3,4-Dimethyl-1H-pyrrole-2-carboxylic acid exhibits significant properties in molecular recognition and hydrogen bonding. This is evident in its self-complementing ability to form intermolecular hydrogen-bonded dimers, as seen in various studies, including one by Wash et al. (1997) (Wash et al., 1997). These dimers have been observed in crystal structures, chloroform solutions, and even in the gas phase, showcasing its versatility in different environments.
Synthesis and Spectroscopy
Pyrrole derivatives, such as those related to this compound, are vital in the synthesis of acid hydrazide-hydrazones and their derivatives. Singh et al. (2013) and Kumar et al. (2013) conducted comprehensive studies on the synthesis and spectroscopic analysis of such compounds, highlighting their exothermic and spontaneous formation at room temperature and the presence of multiple interactions in their dimer forms (Singh et al., 2013), (Kumar et al., 2013).
Antimicrobial Properties
Pyrrole derivatives, including those structurally similar to this compound, have shown significant antimicrobial properties. Hublikar et al. (2019) synthesized novel pyrrole derivatives and found them to possess good antibacterial and antifungal activities, attributed to the presence of the heterocyclic ring (Hublikar et al., 2019).
Non-Linear Optical Material
Research by Singh et al. (2014) indicates that certain pyrrole derivatives can be used as non-linear optical (NLO) materials due to their high first hyperpolarizability. This opens up potential applications in optical technology and materials science (Singh et al., 2014).
Propriétés
IUPAC Name |
3,4-dimethyl-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-4-3-8-6(5(4)2)7(9)10/h3,8H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOJTKFLLYADNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C1C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343072 | |
| Record name | 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89776-55-6 | |
| Record name | 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















